2-Methyl-1-butanol
Overview
Description
It is a colorless liquid with a characteristic odor and is used in various industrial and chemical applications . The compound is a type of alcohol, specifically a primary alcohol, which means the hydroxyl group (-OH) is attached to a primary carbon atom.
Mechanism of Action
Target of Action
2-Methyl-1-butanol, also known as active amyl alcohol, is an organic compound that has been used as a potential biofuel . It is a component of many mixtures of commercial amyl alcohols . The primary targets of this compound are pests such as hornets and wasps, particularly Yellowjackets .
Mode of Action
As a biochemical active ingredient, this compound has a non-toxic mode of action . The targeted pests are killed through physical entrapment .
Biochemical Pathways
This compound is synthesized through the isoleucine pathway . The compound 2-Keto-3-methylvalerate, a precursor to threonine, is converted to the target alcohol by the sequential action of 2-keto acid decarboxylase and dehydrogenase . This process has been achieved in genetically modified E. coli .
Pharmacokinetics
The compound’s molecular weight is 881482 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of this compound’s action is the production of an energy-dense fuel molecule . This colorless liquid occurs naturally in trace amounts and has attracted some attention as a potential biofuel . Its hydrophobic (gasoline-like) and branched structure make it a promising candidate for biofuel production .
Biochemical Analysis
Biochemical Properties
2-Methyl-1-butanol is synthesized through the isoleucine pathway by decarboxylation of 2-keto-3-methylvalerate followed by reduction . It interacts with enzymes such as 2-keto acid decarboxylase and dehydrogenase during its synthesis .
Cellular Effects
The effects of this compound on cells are not well-studied. It has been produced from glucose by genetically modified E. coli , suggesting that it can be metabolized by cells and potentially influence cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from 2-keto-3-methylvalerate, a precursor to threonine, by the sequential action of 2-keto acid decarboxylase and dehydrogenase .
Temporal Effects in Laboratory Settings
coli , suggesting that its effects could be studied over time in such a model organism.
Metabolic Pathways
This compound is part of the isoleucine biosynthesis pathway . It is synthesized from 2-keto-3-methylvalerate, a precursor to threonine, by the sequential action of 2-keto acid decarboxylase and dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-butanol can be synthesized through several methods. One common laboratory method involves the reduction of 2-methylbutanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrially, this compound is produced via the hydroformylation of isobutene, followed by hydrogenation. The hydroformylation process involves the reaction of isobutene with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium or cobalt catalyst to form 2-methylbutanal. This intermediate is then hydrogenated to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Major Products:
- Oxidation: 2-Methylbutanoic acid
- Reduction: 2-Methylbutane
- Substitution: 2-Methyl-1-chlorobutane, 2-Methyl-1-bromobutane
Scientific Research Applications
Comparison with Similar Compounds
2-Methyl-1-butanol is similar to other primary alcohols but has unique properties due to its branched structure. Some similar compounds include:
1-Butanol: A straight-chain primary alcohol with similar chemical properties but a different structure.
2-Methyl-2-butanol: A tertiary alcohol with a different reactivity profile due to the tertiary carbon atom.
3-Methyl-1-butanol: Another branched primary alcohol with a different position of the methyl group
Uniqueness: this compound’s branched structure provides it with distinct physical and chemical properties, such as a lower boiling point compared to straight-chain alcohols. This makes it particularly useful in applications requiring specific volatility and solubility characteristics .
Properties
IUPAC Name |
2-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQEDXDYOZYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-METHYL-1-BUTANOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027069 | |
Record name | 2-Methyl-1-butanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5027069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones | |
Record name | 1-Butanol, 2-methyl- | |
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Record name | 2-Methyl-1-butanol | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | (+\/-)-2-Methyl-1-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |
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Boiling Point |
128 °C @ 760 MM HG, 128.00 to 130.00 °C. @ 760.00 mm Hg, 128 °C | |
Record name | 2-METHYL-1-BUTANOL | |
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Record name | (S)-2-Methyl-1-butanol | |
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Record name | 2-METHYL-1-BUTANOL | |
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Flash Point |
50 °C, 122 °F (50 °C) (OPEN CUP), 50 °C o.c. | |
Record name | 2-Methyl-1-butanol | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | 2-METHYL-1-BUTANOL | |
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Solubility |
MISCIBLE WITH ALC & ETHER, Sol in acetone, Water solubility: 30,000 mg/l : 25 °C, Solubility in water, g/100ml at 25 °C: 3.0 (moderate), Very slightly soluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |
Record name | 2-METHYL-1-BUTANOL | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | (+\/-)-2-Methyl-1-butanol | |
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Density |
0.816 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.815-0.820 | |
Record name | 2-METHYL-1-BUTANOL | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | (+\/-)-2-Methyl-1-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.0 (Air=1), Relative vapor density (air = 1): 3 | |
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Record name | 2-METHYL-1-BUTANOL | |
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Vapor Pressure |
3.12 [mmHg], 3.13 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.42 | |
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Record name | 2-METHYL-1-BUTANOL | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
137-32-6, 34713-94-5, 1565-80-6 | |
Record name | 2-Methyl-1-butanol | |
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Record name | 2-Methyl-1-butanol | |
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Record name | 1-Butanol, 2-methyl- | |
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Record name | 2-methylbutan-1-ol | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | 2-METHYL-1-BUTANOL | |
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Melting Point |
FREEZING POINT: LESS THAN -70 °C | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methyl-1-butanol?
A1: this compound has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.
Q2: Are there any notable spectroscopic characteristics of this compound?
A2: While specific spectroscopic data isn't extensively discussed in the provided research, techniques like GC-MS are frequently employed for identification and quantification of this compound in various matrices like wine [, ] and sausage minces [].
Q3: What reactions involve this compound as a reactant?
A3: this compound is commonly employed as a reactant in transesterification reactions. For example, it has been used with vinyl acetate, catalyzed by porcine pancreatic lipase []. This reaction is relevant in biofuel production.
Q4: Have computational methods been used to study this compound?
A4: Yes, computational studies have explored the isomerization and decomposition reactions of this compound radicals using methods like QCISD(T)/CBS//M062x/cc-pVTZ and CBS-QB3 []. These studies provide insights into the combustion behavior of this compound, which is crucial for its potential as a biofuel.
Q5: Does the chirality of this compound affect its activity?
A5: Research indicates that the chirality of this compound plays a role in its biological activity. For instance, studies on trapping social wasps demonstrated a preference for the S-(−)-enantiomer of this compound in combination with acetic acid over the R-(+)-enantiomer [].
Q6: Are there specific SHE regulations concerning this compound?
A6: While specific SHE regulations are not discussed in the provided research, standard safety protocols for handling flammable liquids and volatile organic compounds should be followed when working with this compound.
Q7: How is this compound typically analyzed?
A7: Gas chromatography coupled with mass spectrometry (GC-MS) is a prominent technique for the identification and quantification of this compound [, , ]. This method is used to analyze its presence in various samples, including fermented beverages and biological specimens.
Q8: What are the potential applications of this compound?
A8: this compound holds promise as a biofuel [, , , ] and as a flavoring agent in the food and beverage industry [, , ]. Its physical and chemical properties, including its energy density and solubility, contribute to its potential in these areas.
Q9: Are there alternatives to this compound?
A9: Alternatives to this compound depend on the specific application. For instance, other alcohols like ethanol and butanol are also explored as biofuels. In flavor and fragrance applications, a wide range of natural and synthetic compounds may serve as alternatives.
Q10: What resources are valuable for this compound research?
A10: Access to analytical tools like GC-MS is essential for characterizing and quantifying this compound [, , ]. Additionally, databases containing thermodynamic data and computational chemistry software are valuable resources for theoretical studies and process simulations [, , ].
Q11: How does this compound research intersect with other disciplines?
A11: this compound research draws upon various disciplines, including organic chemistry, chemical engineering, microbiology [], and environmental science. Its potential as a biofuel necessitates collaborations between microbiologists, fermentation technologists, and engineers.
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